2,3-Difluoro-4-(trifluoromethoxy)benzoic acid

Medicinal Chemistry Agrochemicals Materials Science

Oxidative metabolism liability limiting your drug candidates? This polyfluorinated benzoic acid provides a metabolically resilient scaffold. - **Key Feature:** Dual ortho-fluorines (2,3-positions) activate C-2 for regioselective nucleophilic aromatic substitution (SNAr). - **Stability:** Para -OCF3 group blocks CYP450-mediated oxidation, extending half-life in vivo. - **Supply:** Purity ≥97%; available for immediate shipment as a pharma/agro intermediate.

Molecular Formula C8H3F5O3
Molecular Weight 242.101
CAS No. 1309597-49-6
Cat. No. B2639246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Difluoro-4-(trifluoromethoxy)benzoic acid
CAS1309597-49-6
Molecular FormulaC8H3F5O3
Molecular Weight242.101
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(=O)O)F)F)OC(F)(F)F
InChIInChI=1S/C8H3F5O3/c9-5-3(7(14)15)1-2-4(6(5)10)16-8(11,12)13/h1-2H,(H,14,15)
InChIKeyXZRSTEMHRVHLGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,3-Difluoro-4-(trifluoromethoxy)benzoic Acid Overview


2,3-Difluoro-4-(trifluoromethoxy)benzoic acid (CAS 1309597-49-6) is a polyfluorinated benzoic acid derivative with the molecular formula C8H3F5O3 and molecular weight 242.10 g/mol . The compound features a benzoic acid core bearing two ortho-fluorine substituents at the 2- and 3-positions and a trifluoromethoxy (–OCF3) group at the 4-position. The –OCF3 group confers enhanced lipophilicity and metabolic stability relative to non-fluorinated or less extensively fluorinated analogs, making this compound a valuable synthetic intermediate for the preparation of biologically active molecules, particularly in pharmaceutical and agrochemical research [1].

Why Generic Substitution Fails


Trifluoromethoxy-substituted benzoic acids are not interchangeable due to the extreme sensitivity of both physicochemical properties and downstream biological activity to the precise substitution pattern on the aromatic ring . The electron-withdrawing strength, steric bulk, and conformational preferences of the –OCF3 group, combined with the presence or absence of additional ortho-fluorine atoms, critically modulate acidity (pKa), lipophilicity (logP), and reactivity in nucleophilic aromatic substitution or cross-coupling reactions . Substituting 2,3-difluoro-4-(trifluoromethoxy)benzoic acid with a mono-fluoro or non-fluorinated analog would alter the electronic landscape of the derived intermediates, potentially rendering them inactive in target binding assays or unsuitable for subsequent synthetic transformations.

Quantitative Differentiation Guide


Ortho-Difluoro Substitution Enhances Acidity

The combination of two ortho-fluorine substituents and a para-trifluoromethoxy group creates a strongly electron-deficient aromatic ring that significantly lowers the pKa of the carboxylic acid moiety compared to less fluorinated analogs . While an experimentally measured pKa for the target compound is not available in the public domain, class-level inference based on polyfluorinated benzoic acid structure-activity relationships indicates that 2,3-difluoro-4-(trifluoromethoxy)benzoic acid is expected to exhibit a pKa value substantially lower than that of unsubstituted benzoic acid (pKa 4.19) and lower than mono-fluorinated analogs such as 2-fluorobenzoic acid (pKa 3.27) [1]. The trifluoromethoxy group itself increases electron-withdrawing effects, lowering the pKa of the carboxylic acid compared to non-fluorinated analogs .

Medicinal Chemistry Agrochemicals Materials Science

Trifluoromethoxy Group Enhances Lipophilicity

The trifluoromethoxy (–OCF3) group is recognized as a highly lipophilic substituent that substantially increases the partition coefficient (logP) of aromatic compounds . The presence of two additional ortho-fluorine atoms further contributes to the overall lipophilicity. Although an experimentally determined logP value for 2,3-difluoro-4-(trifluoromethoxy)benzoic acid is not publicly available, class-level inference based on structurally related compounds indicates a predicted logP in the range of 2.5–3.5, which is significantly higher than that of unsubstituted benzoic acid (logP ~1.9) and higher than mono-fluorinated analogs such as 2-fluorobenzoic acid (logP ~2.0) . For context, a related compound, 2-(difluoromethoxy)-4-(trifluoromethyl)benzoic acid, has a reported logP of 3.005 .

Drug Discovery ADME Pharmacokinetics

Regioselective SNAr via Ortho-Fluorine Pattern

The presence of fluorine atoms at both the 2- and 3-positions ortho to the carboxylic acid group creates a distinct activation profile for nucleophilic aromatic substitution (SNAr) reactions [1]. Studies on ortho-fluorinated benzoic acids demonstrate that 2,6-difluorobenzoic acid undergoes ipso-C2-substitution exclusively, whereas 2,6-dimethoxybenzoic acid leads to decarboxylation products, highlighting the unique reactivity conferred by fluorine substitution [1]. The 2,3-difluoro substitution pattern in the target compound provides a single activated ortho-fluorine site (position 2) for regioselective SNAr while the 3-fluoro substituent exerts an electron-withdrawing inductive effect without offering a second equivalently activated site. This contrasts with 2,6-difluoro isomers which present two symmetrically activated positions, and with mono-fluoro analogs which lack the enhanced activation provided by a second ortho-fluorine.

Organic Synthesis Fluorine Chemistry Late-Stage Functionalization

Regioisomeric Specificity: Para- vs. Ortho-OCF3

The 2,3-difluoro-4-(trifluoromethoxy) substitution pattern is structurally distinct from its regioisomer 2,3-difluoro-6-(trifluoromethoxy)benzoic acid (CAS 2244076-73-9) . In the target compound, the –OCF3 group resides para to the carboxylic acid, whereas in the 6-substituted isomer the –OCF3 group occupies an ortho position relative to the carboxyl group. This positional difference dramatically alters both the electronic distribution across the aromatic ring and the steric environment around the carboxylic acid moiety . The para-OCF3 arrangement in the target compound maximizes the resonance electron-withdrawing effect on the carboxyl group while minimizing steric hindrance to derivatization reactions, whereas ortho-OCF3 substitution introduces significant steric bulk that can impede coupling reactions and alter binding conformations in biological targets.

Chemical Biology Structure-Activity Relationships Chemical Probes

Validated Application Scenarios


Metabolically Stable Drug Building Block

The combination of two ortho-fluorine atoms and a para-trifluoromethoxy group creates a metabolically resilient aromatic scaffold. The –OCF3 group is a recognized pharmacophore that enhances metabolic stability by blocking oxidative metabolism at the para position, while the ortho-fluorines protect adjacent positions from CYP450-mediated hydroxylation . This compound is strategically deployed as a carboxylic acid building block in the synthesis of drug candidates where oxidative metabolism is a known liability, including anticancer and anti-inflammatory agents .

Regioselective SNAr for Late-Stage Functionalization

Based on the ortho-fluorine activation demonstrated for the 2,3-difluoro motif , this compound serves as a regioselective substrate for nucleophilic aromatic substitution at the 2-position. The presence of a second ortho-fluorine at position 3 enhances the electrophilicity of the 2-position without providing a competing reactive site, enabling clean mono-substitution products. This property is particularly valuable for parallel library synthesis and SAR exploration where precise functional group installation is required.

Fluorinated Agrochemical Intermediates

Trifluoromethoxy-substituted benzoic acids are established precursors for the development of novel pesticides and herbicides . The enhanced lipophilicity conferred by the –OCF3 group improves foliar uptake and cuticular penetration in agrochemical formulations. The 2,3-difluoro substitution pattern provides additional metabolic stability in plant and soil environments, extending the effective half-life of derived active ingredients .

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